molecular formula C12H12ClNS B13311897 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline

3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13311897
M. Wt: 237.75 g/mol
InChI Key: FQXRKCUQFJCMBV-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline is an aniline derivative featuring a chloro (-Cl) and methyl (-CH₃) group at the 3- and 4-positions of the benzene ring, respectively, and a thiophen-3-ylmethyl substituent attached to the amine nitrogen. This structure combines aromatic, electron-withdrawing (Cl), and electron-donating (CH₃) groups, along with a sulfur-containing heterocyclic moiety (thiophene), which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9-2-3-11(6-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

FQXRKCUQFJCMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CSC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents on Aniline Attached Group Notable Properties/Activities Source
Target Compound C₁₂H₁₂ClNS 3-Cl, 4-CH₃ Thiophen-3-ylmethyl Not reported -
CID 292905 C₁₅H₁₆ClN 3-Cl, 4-CH₃ 4-Methylphenylmethyl Hydrophobic
Schiff Base Ligand () C₁₄H₁₁ClN₂ 3-Cl, 4-CH₃ (1E)-1-Phenylethylidene Fungicidal (enhanced in complexes)
2-Nitro-N-(thiophen-3-ylmethyl)-4-CF₃-aniline C₁₂H₉F₃N₂O₂S 2-NO₂, 4-CF₃ Thiophen-3-ylmethyl High electrophilicity
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-...aniline C₁₇H₁₀Cl₂N₂O₃S 3-Cl, 4-O-C₆H₄Cl 5-Nitrothiophen-2-yl Antibacterial potential

Research Findings and Implications

  • Bioactivity : Schiff base derivatives (e.g., ) demonstrate that functionalization of the amine group can significantly enhance bioactivity, particularly when metal-coordinated. The target compound’s amine could be similarly modified for antimicrobial applications.
  • Synthetic Routes: Analogues like those in were synthesized via condensation reactions in ethanol under reflux, suggesting viable pathways for derivatizing the target compound.
  • Crystallography : Crystal structures of related compounds (e.g., ) reveal intermolecular hydrogen bonding and packing patterns influenced by substituents, which could guide the design of materials with tailored physical properties.

Biological Activity

3-Chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H10ClNSC_10H_{10}ClNS. It features a chlorine atom at the 3-position, a methyl group at the 4-position, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline structure. These functional groups contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .

Target Interactions
The biological activity of 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline is believed to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence enzyme activity or receptor binding, although specific targets remain under investigation .

Biochemical Pathways
The compound's mode of action likely involves interference with cellular signaling pathways, potentially altering gene expression and metabolic processes. Compounds with similar structures often exhibit interactions with enzymes or receptors, leading to significant biological effects .

Antimicrobial Properties

Research indicates that 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, preliminary assays on human cancer cell lines have demonstrated significant cytotoxic effects at certain concentrations .

Structure-Activity Relationships (SAR)

The biological activity of 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline can be influenced by modifications to its structure. The presence of the chlorine atom and methyl group appears to enhance its bioactivity compared to similar compounds lacking these features. Comparative studies with structurally related compounds have highlighted the importance of these substituents in determining overall potency .

Compound Name Molecular Formula Key Features
3-chloro-N-(thiophen-2-ylmethyl)anilineC₉H₈ClN SDifferent thiophene position
4-chloro-N-(thiophen-2-ylmethyl)anilineC₉H₈ClN SChlorine at a different position
4-fluoro-N-(thiophen-3-ylmethyl)anilineC₉H₈F N SFluorine substitution instead of chlorine

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various bacterial strains demonstrated that 3-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study utilized disk diffusion methods to measure inhibition zones, revealing promising results that warrant further exploration in drug development .
  • Anticancer Activity Assessment
    In vitro assays on human lung carcinoma (A549) and cervical carcinoma (HeLa) cells indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These findings suggest that the compound could serve as a basis for developing novel anticancer therapies .

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